molecular formula C14H15FN2O2 B1449775 2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1267785-36-3

2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B1449775
CAS RN: 1267785-36-3
M. Wt: 262.28 g/mol
InChI Key: HCCDBGMXAXEJBV-UHFFFAOYSA-N
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Description

The compound “2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one” is a chemical with the CAS Number: 1267785-36-3 . It has a molecular weight of 262.28 and its molecular formula is C14H15FN2O2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15FN2O2/c1-9-11(6-7-18)14(19)17-13(16-9)8-10-4-2-3-5-12(10)15/h2-5,8,16,18H,6-7H2,1H3,(H,17,19) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The boiling point and other physical properties are not specified in the available resources .

Scientific Research Applications

Acetylcholinesterase Inhibitory Activity

A study conducted by da Silva et al. (2017) explored the synthesis of dihydropyrimidin-4-ols, closely related to the specified compound. These compounds were evaluated for their acetylcholinesterase inhibitory activity, showing promising results with IC50 values in the lower micromolar range. The compound 6e demonstrated the best inhibitory activity, indicating potential applications in treating conditions like Alzheimer's disease (da Silva et al., 2017).

Anti-Inflammatory and Analgesic Activities

Muralidharan et al. (2019) synthesized a series of dihydropyrimidin-2-ol derivatives and evaluated their analgesic and anti-inflammatory activities. The results revealed that many derivatives exhibited significant anti-inflammatory and analgesic activities, highlighting the potential of these compounds in developing new therapeutic agents (Muralidharan et al., 2019).

Antitumor Activities

Xiong Jing (2011) synthesized dihydropyrimidin derivatives and assessed their in vitro antitumor activities. The findings indicated that these compounds possess selective anti-tumor activities, contributing to the development of potential cancer treatments (Xiong Jing, 2011).

DNA Binding and Antitumor Potential

Wang et al. (2013) investigated the DNA binding properties of dihydropyrimidinones derivatives. They found that these compounds can block DNA transcription and replication, exhibiting significant tumor cell inhibition rates. This research supports the potential use of dihydropyrimidinones derivatives in cancer treatment (Wang et al., 2013).

Antimicrobial and Antifungal Properties

Al-Juboori (2020) synthesized new dihydropyrimidine derivatives and evaluated their antimicrobial and antifungal activities. The results showed that these compounds have good antibacterial and potent antifungal activities, suggesting their potential application in treating infections (Al-Juboori, 2020).

Antitubercular Agents

Desai et al. (2016) synthesized a series of dihydropyrimidinones and screened them for antitubercular activity. Several compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting the potential of these derivatives in tuberculosis treatment (Desai et al., 2016).

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-9-11(6-7-18)14(19)17-13(16-9)8-10-4-2-3-5-12(10)15/h2-5,18H,6-8H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCDBGMXAXEJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)CC2=CC=CC=C2F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 2
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 3
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 4
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 5
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Reactant of Route 6
2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one

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